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[CITY, STATE] – In the intricate landscape of pharmaceutical research and development, a

profound understanding of the molecular structure of novel compounds is paramount. This

technical guide, designed for researchers, scientists, and drug development professionals,

offers an in-depth exploration of the spectroscopic data of 7-methoxy-1H-indazole (CAS No.

133841-05-1), a molecule of significant interest in medicinal chemistry. By delving into its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we

provide a comprehensive analytical foundation for its identification, characterization, and

utilization in pioneering research endeavors.

Introduction: The Significance of 7-Methoxy-1H-
indazole
Indazole derivatives are a well-established class of heterocyclic compounds that form the core

of numerous pharmacologically active agents. Their diverse biological activities, including but

not limited to anti-inflammatory, analgesic, and anticancer properties, have cemented their

importance in modern drug discovery. The introduction of a methoxy group at the 7-position of

the indazole scaffold can significantly influence the molecule's electronic properties,

lipophilicity, and metabolic stability, thereby modulating its biological profile. A precise and

thorough characterization of 7-methoxy-1H-indazole is, therefore, a critical first step in

harnessing its therapeutic potential.
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Unveiling the Structure: A Multi-faceted
Spectroscopic Approach
The definitive structural elucidation of a chemical entity relies on the synergistic application of

various analytical techniques. In this guide, we present a detailed analysis of the spectroscopic

data for 7-methoxy-1H-indazole, offering a holistic view of its molecular framework.

Mass Spectrometry (MS): Confirming Molecular Weight
and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a

compound and gaining insights into its structural components through fragmentation analysis.

Experimental Protocol: The mass spectrum of 7-methoxy-1H-indazole would typically be

acquired using an electron ionization (EI) source. The sample is introduced into the mass

spectrometer, where it is bombarded with a high-energy electron beam, leading to ionization

and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio

(m/z).

Data Interpretation: For 7-methoxy-1H-indazole (C₈H₈N₂O), the expected molecular ion peak

[M]⁺ would appear at an m/z of 148.16. Key fragmentation patterns would likely involve the loss

of a methyl group (-CH₃) from the methoxy substituent, resulting in a fragment at m/z 133, and

potentially the loss of a hydrogen cyanide molecule (-HCN) from the pyrazole ring, a common

fragmentation pathway for N-heterocycles.

DOT Diagram: Proposed Mass Spectrometry Fragmentation of 7-Methoxy-1H-indazole
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Caption: Proposed fragmentation pathway of 7-methoxy-1H-indazole in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of 7-methoxy-1H-indazole can be obtained using the

potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR)

accessory. A small amount of the solid sample is mixed with KBr powder and pressed into a

thin pellet, or placed directly on the ATR crystal.

Data Interpretation: The IR spectrum of 7-methoxy-1H-indazole is expected to exhibit

characteristic absorption bands corresponding to its key functional groups.

Table 1: Characteristic IR Absorption Bands for 7-Methoxy-1H-indazole

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methoxy (-OCH₃)

1620-1580 C=C stretch Aromatic ring

1500-1400 C=N stretch Indazole ring

1250-1200 C-O stretch Aryl ether

1100-1000 C-O stretch Aryl ether

The presence of a broad N-H stretching band in the region of 3400-3200 cm⁻¹ would also be

anticipated, characteristic of the N-H group in the indazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A
Detailed Structural Map

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b163955?utm_src=pdf-body
https://www.benchchem.com/product/b163955?utm_src=pdf-body
https://www.benchchem.com/product/b163955?utm_src=pdf-body
https://www.benchchem.com/product/b163955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of

an organic molecule in solution, providing information on the chemical environment,

connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher). A small amount of the sample is dissolved in a

deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆),

and placed in an NMR tube.

The ¹H NMR spectrum provides information about the different types of protons in a molecule

and their neighboring protons.

Table 2: ¹H NMR Spectroscopic Data for 7-Methoxy-1H-indazole

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.1 s - H-3

~7.4 d ~8.0 H-4

~7.0 t ~8.0 H-5

~6.7 d ~8.0 H-6

~4.0 s - -OCH₃

~13.0 (broad) s - N-H

Interpretation: The downfield singlet at approximately 8.1 ppm is characteristic of the H-3

proton of the indazole ring. The aromatic protons on the benzene ring (H-4, H-5, and H-6)

appear as a set of coupled multiplets, with their specific chemical shifts and coupling patterns

dictated by the electronic effects of the methoxy group and the fused pyrazole ring. The singlet

at around 4.0 ppm corresponds to the three protons of the methoxy group. The broad singlet at

a significantly downfield chemical shift is indicative of the acidic N-H proton of the indazole ring.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 7-Methoxy-1H-indazole
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Chemical Shift (δ) ppm Assignment

~148 C-7

~140 C-7a

~135 C-3

~129 C-5

~121 C-3a

~115 C-4

~105 C-6

~55 -OCH₃

Interpretation: The carbon atom attached to the electron-donating methoxy group (C-7) is

expected to be significantly shielded and appear at a relatively upfield chemical shift for an

aromatic carbon. Conversely, the carbons of the pyrazole ring (C-3 and C-7a) will have distinct

chemical shifts. The methoxy carbon will appear as a sharp singlet around 55 ppm.

DOT Diagram: NMR Analysis Workflow
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Caption: A generalized workflow for the NMR analysis of 7-methoxy-1H-indazole.
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Conclusion: A Foundation for Future Innovation
The comprehensive spectroscopic data presented in this technical guide provides an

unambiguous structural fingerprint for 7-methoxy-1H-indazole. This foundational knowledge is

indispensable for researchers engaged in the synthesis of novel indazole-based compounds,

for quality control in chemical manufacturing, and for professionals in drug development

seeking to understand the structure-activity relationships of this important class of molecules.

As the quest for new and effective therapeutics continues, a thorough understanding of the

molecular architecture of key building blocks like 7-methoxy-1H-indazole will undoubtedly

pave the way for future innovations in medicine.

To cite this document: BenchChem. [Illuminating the Molecular Architecture: A Spectroscopic
Guide to 7-Methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163955#spectroscopic-data-of-7-methoxy-1h-
indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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